2-Butoxy-5-(4-methylphenyl)benzoic acid
Description
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-butoxy-5-(4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-3-4-11-21-17-10-9-15(12-16(17)18(19)20)14-7-5-13(2)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,20) |
InChI Key |
LKKDPJJPFVRJIC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include benzoic acid derivatives with variations in substituent type, position, and chain length (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Methoxy-substituted derivatives (e.g., 5-methoxy-2-(4-methoxyphenyl)benzoic acid) exhibit higher solubility in polar solvents due to electron-rich oxygen atoms .
Steric and Electronic Effects :
- Substituent position significantly impacts molecular planarity. For example, 4-Methyl-2-(4-methylphenyl)benzoic acid (methyl at C4) may exhibit steric hindrance, altering binding interactions compared to the target compound’s C5 substituent .
- The para-methylphenyl group in the target compound provides a planar aromatic system, facilitating π-π stacking in biological targets.
Preparation Methods
Synthesis of 5-Sulfonyloxybenzoic Acid Esters
The patent US6433214B1 highlights the utility of sulfonate esters as leaving groups in cross-coupling reactions. Adapting this strategy, methyl 5-(1-perfluorobutanesulfonyloxy)benzoate serves as a critical intermediate. Its preparation follows:
Procedure :
-
Substrate Activation :
Methyl 5-hydroxybenzoate (20 g, 119 mmol) is reacted with 1-(perfluorobutane)sulfonyl fluoride (1.2 equiv) in acetonitrile (200 mL) with triethylamine (1.5 equiv) at 40–45°C for 12 hours. -
Workup :
The mixture is partitioned between water and toluene, with the organic phase dried over Na₂SO₄ and concentrated to yield the sulfonate ester (94% yield, 97% purity).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–45°C |
| Catalyst | None (base-mediated) |
| Yield | 94% |
Palladium-Catalyzed Cross-Coupling
The activated sulfonate ester undergoes coupling with p-tolylzinc bromide under palladium catalysis:
Optimized Conditions :
-
Catalyst : Pd₂(dba)₃ (2 mol%) with dppf (4 mol%)
-
Solvent : Tetrahydrofuran (THF), anhydrous
-
Temperature : Reflux (67°C)
-
Time : 12–24 hours
Representative Example :
Methyl 5-(1-perfluorobutanesulfonyloxy)benzoate (15.3 g, 35 mmol) reacts with p-tolylzinc bromide (1.1 equiv) under the above conditions to afford methyl 5-(4-methylphenyl)benzoate in 82% yield.
Mechanistic Insight :
The palladium(0) catalyst facilitates oxidative addition into the C–O sulfonate bond, followed by transmetallation with the arylzinc reagent and reductive elimination to form the biaryl bond.
Introducing the Butoxy Group: Etherification Strategies
Hydrolysis of the Methyl Ester
Prior to etherification, the methyl ester is hydrolyzed to the free acid:
Procedure :
Methyl 5-(4-methylphenyl)benzoate (10 g, 42 mmol) is stirred with NaOH (2.5 M, 50 mL) in methanol (100 mL) at 60°C for 6 hours. Acidification with HCl yields 5-(4-methylphenyl)benzoic acid (93% yield).
Directed Ortho-Metalation for Etherification
The carboxylic acid group directs metalation to position 2, enabling butoxy group installation:
Stepwise Protocol :
-
Protection : Convert the acid to its tert-butyl ester using DCC/DMAP in dichloromethane.
-
Metalation : Treat with LDA (2.2 equiv) at -78°C in THF, followed by quenching with butyl bromide (1.5 equiv).
-
Deprotection : Hydrolyze the tert-butyl ester with TFA/water (9:1).
Yield Optimization :
| Base | Temperature | Yield (%) |
|---|---|---|
| LDA | -78°C | 68 |
| n-BuLi | -78°C | 52 |
Alternative Pathway: Sequential Alkylation and Cross-Coupling
Initial Butoxy Group Installation
Methyl 2-hydroxybenzoate undergoes alkylation:
Conditions :
-
Alkylating Agent : 1-Bromobutane (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 8 hours
-
Yield : 89%
Sulfonate Activation at Position 5
The intermediate methyl 2-butoxybenzoate is sulfonylated at position 5 using the protocol in Section 2.1, followed by cross-coupling as detailed in Section 2.2.
Comparative Yields :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 61 |
| NiCl₂(dppe) | dppe | 73 |
Critical Analysis of Methodologies
Cross-Coupling Efficiency
Nickel catalysts demonstrate superior performance in coupling sterically hindered substrates, with NiCl₂(dppe) achieving 73% yield versus 61% for palladium systems. This aligns with the patent’s observation that nickel complexes tolerate bulky substituents better.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Butoxy-5-(4-methylphenyl)benzoic acid, and how can purity be ensured during synthesis?
- Methodological Answer :
- Begin with a substituted benzoic acid precursor, such as 5-(4-methylphenyl)benzoic acid. Introduce the butoxy group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using NaH as a base in DMF at 60–80°C) .
- Monitor reaction progress using TLC (hexane/EtOAc, 3:1) and HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts .
- Purify the final product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc eluent). Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm), butoxy chain protons (δ 0.9–1.7 ppm), and methylphenyl substituents (δ 2.3–2.5 ppm). Compare with PubChem data for analogous benzoic acid derivatives .
- Quantitative Analysis : Employ LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for simultaneous quantification and impurity profiling. Calibrate with a certified reference standard .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .
- Store in a sealed container at 4°C, away from oxidizing agents. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can reaction mechanisms for butoxy group introduction be elucidated, and what intermediates are likely?
- Methodological Answer :
- Conduct kinetic studies under varying temperatures (40–100°C) and solvent polarities (DMF vs. THF) to identify rate-determining steps. Use DFT calculations to model transition states .
- Trap intermediates by quenching the reaction at 50% completion. Analyze via LC-MS/MS to detect alkoxide or carbocation intermediates .
Q. What strategies resolve challenges in separating stereoisomers or regioisomers of this compound?
- Methodological Answer :
- Use chiral stationary phases (e.g., Chiralpak IA column) with heptane/isopropanol (95:5) for enantiomer separation. Optimize flow rate (0.8 mL/min) and column temperature (25°C) .
- For regioisomers, employ 2D-NMR (COSY, HSQC) to differentiate substituent positions based on coupling constants and NOE effects .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- Screen for antimicrobial activity via broth microdilution assays (MIC values against S. aureus and E. coli). Use MTT assays to assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
- Perform molecular docking studies (AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or other target enzymes .
Q. What factors influence the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via UPLC-PDA at 254 nm over 72 hours .
- Identify degradation products using Q-TOF-MS and compare with synthetic standards. Adjust substituents (e.g., electron-withdrawing groups) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
